4-Methoxy-3,3',5'-trifluorobenzophenone IUPAC name
4-Methoxy-3,3',5'-trifluorobenzophenone IUPAC name
An In-Depth Technical Guide to 4-Methoxy-3,3',5'-trifluorobenzophenone: Synthesis, Characterization, and Applications
Introduction and Overview
Benzophenones and their derivatives represent a critical class of aromatic ketones, serving as fundamental structural motifs in medicinal chemistry, materials science, and industrial applications.[1][2] Their utility ranges from photoinitiators and UV-stabilizers to pivotal intermediates in the synthesis of complex organic molecules.[3][4] This technical guide focuses on a specific, highly functionalized derivative: 4-Methoxy-3,3',5'-trifluorobenzophenone.
The introduction of fluorine atoms and a methoxy group onto the benzophenone scaffold significantly alters its electronic properties, lipophilicity, and metabolic stability. These modifications make it a compound of interest for researchers in drug development and materials science, where fine-tuning molecular properties is paramount. This document provides a comprehensive analysis of its chemical identity, a detailed protocol for its synthesis via Friedel-Crafts acylation, robust methods for its characterization, and a discussion of its potential applications.
Chemical Identity and Properties
A precise understanding of a compound's identity is the foundation of all subsequent research. This section details the nomenclature and key physicochemical properties of 4-Methoxy-3,3',5'-trifluorobenzophenone.
IUPAC Name: (3,5-difluorophenyl)(3-fluoro-4-methoxyphenyl)methanone[]
Chemical Structure
Caption: Chemical structure of (3,5-difluorophenyl)(3-fluoro-4-methoxyphenyl)methanone.
Physicochemical Data
| Identifier | Value | Source |
| CAS Number | 844885-14-9 | [] |
| Molecular Formula | C₁₄H₉F₃O₂ | [] |
| Molecular Weight | 282.22 g/mol | Calculated |
| InChI Key | QZTIIIKKCVATRV-UHFFFAOYSA-N | [] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) | N/A |
Synthesis via Friedel-Crafts Acylation
The most direct and widely adopted method for synthesizing benzophenones is the Friedel-Crafts acylation.[1][6] This electrophilic aromatic substitution reaction is exceptionally robust for creating C-C bonds between an aromatic ring and a carbonyl group.[7]
Mechanistic Principles
The synthesis of an unsymmetrical benzophenone like 4-Methoxy-3,3',5'-trifluorobenzophenone involves the reaction of a substituted benzoyl chloride with a substituted benzene derivative in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][7]
The mechanism proceeds through three primary stages:
-
Generation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, creating a highly reactive, resonance-stabilized acylium ion. This species is a potent electrophile.[1]
-
Electrophilic Attack: The π-electron system of the second aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate, known as a sigma complex, temporarily disrupting the ring's aromaticity.[1]
-
Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final benzophenone product.[1]
Caption: General mechanism of Friedel-Crafts acylation for benzophenone synthesis.
Retrosynthetic Analysis and Strategy
For the synthesis of (3,5-difluorophenyl)(3-fluoro-4-methoxyphenyl)methanone, two primary retrosynthetic disconnections are possible:
-
Route A: Acylation of 2-fluoroanisole with 3,5-difluorobenzoyl chloride.
-
Route B: Acylation of 1,3-difluorobenzene with 3-fluoro-4-methoxybenzoyl chloride.
Route A is often preferred. The methoxy group on 2-fluoroanisole is a strong activating group, making the aromatic ring more nucleophilic and facilitating the electrophilic attack. In contrast, the two fluorine atoms on 1,3-difluorobenzene are deactivating, making Route B more challenging and potentially requiring harsher reaction conditions.
Detailed Experimental Protocol (Route A)
This protocol outlines the synthesis of 4-Methoxy-3,3',5'-trifluorobenzophenone from 2-fluoroanisole and 3,5-difluorobenzoyl chloride.
Materials and Equipment:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
2-fluoroanisole
-
3,5-difluorobenzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer, addition funnel, and nitrogen inlet
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0 °C using an ice bath.
-
Addition of Reactants: Prepare a solution of 3,5-difluorobenzoyl chloride (1.0 equivalent) and 2-fluoroanisole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
-
Workup - Quenching: Carefully pour the reaction mixture into a flask containing a stirred mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.[8]
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[8] This removes residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-Methoxy-3,3',5'-trifluorobenzophenone.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of the target compound.
Characterization and Purity Validation
Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure the protocol's success.[2][9]
Spectroscopic and Analytical Data
The following table summarizes the expected analytical data for confirming the structure of (3,5-difluorophenyl)(3-fluoro-4-methoxyphenyl)methanone.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.8 ppm), Methoxy singlet (~3.9 ppm). Coupling with fluorine atoms will result in complex splitting patterns. |
| ¹³C NMR | Carbonyl carbon (~190-195 ppm), Aromatic carbons (some showing C-F coupling), Methoxy carbon (~56 ppm).[2] |
| ¹⁹F NMR | Three distinct signals for the three different fluorine environments. |
| FTIR (KBr) | Strong C=O stretch (~1660-1680 cm⁻¹), C-O-C stretch (~1250 cm⁻¹ and ~1020 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹). |
| HRMS (ESI) | Calculation for C₁₄H₉F₃O₂ [M+H]⁺: 283.0627. Found value should be within ±5 ppm. |
| TLC | Single spot after purification using an appropriate mobile phase (e.g., 20% EtOAc in Hexane). |
Rationale for Analytical Choices
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ¹⁹F NMR is essential for verifying the presence and distinct chemical environments of the three fluorine atoms.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides confirmation of key functional groups, most notably the benzophenone's carbonyl (C=O) group, which has a strong and characteristic absorption.[9]
-
High-Resolution Mass Spectrometry (HRMS): This technique validates the molecular formula by providing a highly accurate mass measurement of the molecular ion, confirming that the product has the correct elemental composition.[9]
-
Chromatography (TLC and Column): Essential for practical lab work. TLC is used to monitor the reaction's progress and assess the purity of fractions during column chromatography, which is the primary method for purification.[10]
Potential Applications in Research and Development
The unique combination of substituents in 4-Methoxy-3,3',5'-trifluorobenzophenone suggests several potential applications for professionals in drug discovery and materials science.
-
Medicinal Chemistry Building Block: Fluorinated organic compounds are of high interest in drug development. The fluorine atoms can enhance metabolic stability, increase binding affinity, and modulate pKa. This molecule could serve as a precursor for more complex, biologically active compounds.[3] For instance, benzophenones are used to prepare fluorenones, which are important in pharmaceuticals.[3]
-
Photocatalysis and Photoinitiators: Benzophenone itself is a well-known photosensitizer. The electronic properties, modified by the electron-donating methoxy group and electron-withdrawing fluorine atoms, could tune the photochemical behavior of this derivative, making it a candidate for specialized photocatalytic reactions.[3][8]
-
Materials Science: Substituted benzophenones are used as building blocks for high-performance polymers like polyetheretherketones (PEEK). The specific substitution pattern of this molecule could be exploited to create novel polymers with tailored thermal, mechanical, and photostability properties.[3]
Conclusion
This technical guide provides a comprehensive framework for understanding, synthesizing, and characterizing 4-Methoxy-3,3',5'-trifluorobenzophenone. The detailed Friedel-Crafts acylation protocol, coupled with a robust analytical validation strategy, offers researchers a reliable pathway to access this valuable compound. The unique structural features of this molecule, particularly its specific pattern of fluorination and methoxylation, position it as a promising building block for innovation in pharmaceuticals, photochemistry, and advanced materials.
References
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- BOC Sciences. (n.d.). CAS 844885-14-9 4-METHOXY-3,3',5'-TRIFLUOROBENZOPHENONE.
- University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Department of Chemistry and Biochemistry.
- The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
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- MDPI. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent.
- Benchchem. (n.d.). Application Notes and Protocols: 4-Methoxy-3'-methylbenzophenone in Organic Synthesis.
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